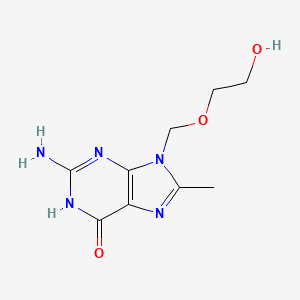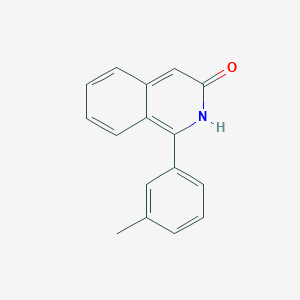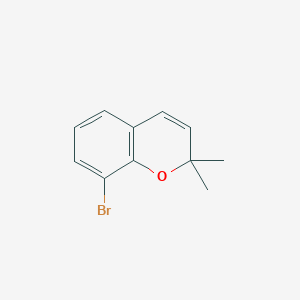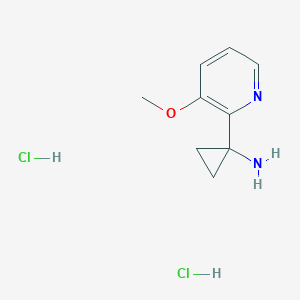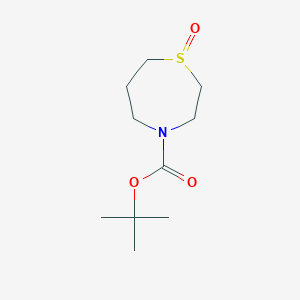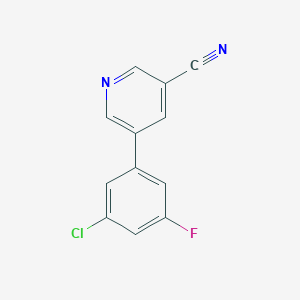
N-(3-hydroxyphenyl)azepane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxyphenyl)azepane-2-carboxamide: is an organic compound with the molecular formula C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . This compound is part of the azepane family, which is known for its seven-membered ring structure containing nitrogen. The presence of a hydroxyphenyl group attached to the azepane ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)azepane-2-carboxamide can be achieved through several methods. One common approach involves the Pd/LA-catalyzed decarboxylation process, which enables the formation of N-aryl azepanes under mild conditions . This method uses palladium trifluoroacetate (Pd(TFA)₂) and boron trifluoride diethyl etherate (BF₃·Et₂O) as catalysts, with dichloromethane (DCM) as the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of nitro, sulfonyl, or other substituted aromatic compounds.
Scientific Research Applications
N-(3-hydroxyphenyl)azepane-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a novel inhibitor or binding agent in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antidiabetic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The azepane ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors. Detailed studies on its molecular targets and pathways are ongoing, but it is believed to modulate various biochemical processes through its unique structure .
Comparison with Similar Compounds
- N-(3-hydroxyphenyl)thiophene-2-carboxamide
- N-(2-hydroxyethyl)pyridine-3-carboxamide
- N-(2-hydroxyphenyl)-3-nitrobenzamide
Comparison: N-(3-hydroxyphenyl)azepane-2-carboxamide is unique due to its seven-membered azepane ring, which is less common compared to five- or six-membered rings found in similar compounds. This structural difference can lead to distinct chemical reactivity and biological activity. For example, the azepane ring provides a different spatial arrangement, which can affect the compound’s binding properties and overall stability .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c16-11-6-4-5-10(9-11)15-13(17)12-7-2-1-3-8-14-12/h4-6,9,12,14,16H,1-3,7-8H2,(H,15,17) |
InChI Key |
WMRIJAGHIALTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


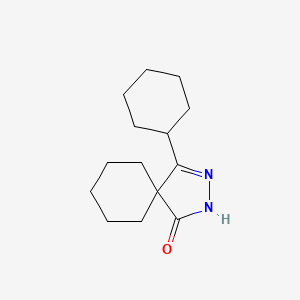
![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
